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Compound of Interest

Compound Name: 2-(2-Morpholin-4-ylethoxy)aniline

Cat. No.: B1309054 Get Quote

This guide provides a comparative analysis of the biological activities of novel 2-morpholino-4-

anilinoquinoline analogs, focusing on their potential as anticancer agents. The information is

intended for researchers, scientists, and drug development professionals. While the core

structure of interest is 2-(2-Morpholin-4-ylethoxy)aniline, the available literature provides

substantial data on the closely related and structurally significant 2-morpholino-4-

anilinoquinoline scaffold. This guide focuses on these analogs, presenting their cytotoxic

effects, and exploring their potential mechanisms of action.

Data Presentation: Cytotoxicity of 2-Morpholino-4-
anilinoquinoline Analogs
The in vitro anticancer activity of synthesized 2-morpholino-4-anilinoquinoline derivatives was

evaluated against the human liver cancer cell line, HepG2. The half-maximal inhibitory

concentration (IC50) values, which represent the concentration of a drug that is required for

50% inhibition in vitro, were determined to quantify the cytotoxic potential of these compounds.

The results are summarized in the table below.
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Compound ID Structure
IC50 (µM) against
HepG2 Cells

Reference

3c

N-(4-(3-

Fluorobenzyloxy)-3-

chlorophenyl)-2-

morpholinoquinolin-4-

amine

11.42 [1][2]

3d

2-Morpholino-N-(4-

phenoxyphenyl)quinoli

n-4-amine

8.50 [1][2]

3e

N-(4-((3-

fluorobenzyl)oxy)phen

yl)-2-

morpholinoquinolin-4-

amine

12.76 [1]

Sorafenib (Positive Control) 5.2 [1]

Note: Lower IC50 values indicate higher cytotoxic potency.

Experimental Protocols
Cell Viability Assay (MTT Assay)
The cytotoxic effects of the 2-morpholino-4-anilinoquinoline analogs were determined using the

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1] This colorimetric

assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

HepG2 human hepatocellular carcinoma cells

Dulbecco's Modified Eagle Medium (DMEM)

Fetal Bovine Serum (FBS)
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Penicillin-Streptomycin solution

MTT solution (5 mg/mL in PBS)

Dimethyl sulfoxide (DMSO)

96-well plates

Humidified incubator (37°C, 5% CO2)

Microplate reader

Procedure:

Cell Seeding: HepG2 cells were seeded into 96-well plates at a density of 1 x 10^4 cells per

well and incubated for 24 hours to allow for cell attachment.

Compound Treatment: The synthesized compounds were dissolved in DMSO to prepare

stock solutions. These were further diluted with the culture medium to achieve the desired

final concentrations. The medium in the wells was replaced with the medium containing

various concentrations of the test compounds. A vehicle control (containing the same

concentration of DMSO) and a blank (medium only) were also included.

Incubation: The plates were incubated for 72 hours at 37°C in a humidified atmosphere with

5% CO2.[1]

MTT Addition: After the incubation period, the medium was removed, and MTT solution was

added to each well. The plates were then incubated for an additional 4 hours. During this

time, viable cells with active metabolism convert the yellow MTT into a purple formazan

product.

Formazan Solubilization: The MTT solution was removed, and DMSO was added to each

well to dissolve the formazan crystals.

Absorbance Measurement: The absorbance of each well was measured at a wavelength of

570 nm using a microplate reader.
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Data Analysis: The cell viability was calculated as a percentage of the vehicle-treated control

cells. The IC50 values were determined by plotting the percentage of cell viability against the

logarithm of the compound concentration.

Mandatory Visualization
Experimental Workflow for Cytotoxicity Screening
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Caption: Experimental workflow for the MTT-based cytotoxicity assay.
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Potential Signaling Pathway Inhibition
The anticancer activity of quinoline derivatives is often attributed to their ability to inhibit various

protein kinases involved in cancer cell proliferation and survival.[3] The 2-morpholino-4-

anilinoquinoline scaffold is suggestive of a kinase inhibitor profile. Potential targets include the

MET, EGFR, and VEGFR signaling pathways.

The c-MET receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a

crucial role in cell proliferation, motility, and invasion.[4] Aberrant c-MET signaling is implicated

in various cancers.
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Caption: Simplified c-MET signaling pathway.

The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor

Receptor (VEGFR) pathways are critical for tumor growth and angiogenesis.[5] There is

significant crosstalk between these two pathways, making them attractive targets for dual

inhibitors.
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Caption: Crosstalk between EGFR and VEGFR signaling pathways.
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Cell Cycle Arrest
Some quinoline derivatives have been shown to induce cell cycle arrest, thereby inhibiting

cancer cell proliferation.[3][6][7] These compounds can cause an accumulation of cells in

specific phases of the cell cycle, such as G2/M or S phase, leading to apoptosis.
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Caption: Cell cycle progression and potential points of arrest.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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